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The table below summarizes the efficacy of vatalanib from key clinical trials.

Cancer Trial Phase / . Primary Efficacy Key
Intervention Comparator .
Type Type Endpoint(s) Results

| Advanced Pancreatic Cancer (2nd-line) [1] | Phase II | Vatalanib (monotherapy) | Historical controls | 6-
month survival rate | * 6-month survival: 29% (95% CI, 18-41%) « Median PFS: 2 months * Disease
Control Rate (PR + SD): 30% | | Metastatic Colorectal Cancer (mCRC) (1st-line) [2] [3] | Phase III
(CONFIRM-1) | FOLFOX + Vatalanib | FOLFOX + Placebo | Progression-Free Survival (PFS) | « No
statistically significant improvement in PFS or OS versus placebo. | | Metastatic Colorectal Cancer
(mCRC) (2nd-line) [2] [3] | Phase III (CONFIRM-2) | FOLFOX + Vatalanib | FOLFOX + Placebo | Overall
Survival (OS) | » No statistically significant improvement in OS versus placebo. | | Gastrointestinal Stromal
Tumour (GIST) (Imatinib-resistant) [4] | Phase II | Vatalanib (monotherapy) | None (single-arm) | Clinical
Benefit Rate (CBR) | * CBR (PR + SD 26 mo): 40% (95% CI, 25.7-54.3%) * Median TTP: 5.8 months (no
prior sunitinib), 3.2 months (prior sunitinib) | | Advanced Solid Tumors & RCC (Phase Ib) [5] | Phase Ib |
Vatalanib + Everolimus | None (single-arm) | Maximum Tolerated Dose (MTD) | « Median PFS (RCC
cohort): 5.8 months « Median OS (RCC cohort): 16.5 months |

Detailed Experimental Protocols
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To interpret the data above, it is helpful to understand how the key trials were conducted.

¢ Patient Population and Study Design (Pancreatic Cancer Trial) [1]: This was an open-label,
multicenter Phase Il study. It enrolled 67 patients with metastatic or advanced pancreatic
adenocarcinoma who had failed first-line gemcitabine-based therapy. The primary objective was to
evaluate the 6-month survival rate. Patients were treated until disease progression or unacceptable
toxicity.
¢ Dosing Regimen (Pancreatic Cancer Trial) [1]: Vatalanib was administered orally twice daily using
a "ramp-up schedule”. The dose started at 250 mg bid during week one, increased to 500 mg bid
during week two, and then to 750 mg bid (the full dose) from week three onward. A treatment cycle
was defined as 28 days.
o Efficacy Assessment [1] [4]: Tumor response was evaluated using RECIST criteria (v1.0). Key
efficacy endpoints included:
o Overall Survival (OS): Time from registration to death from any cause.
o Progression-Free Survival (PFS): Time from registration to disease progression or death.
o Disease Control Rate: The proportion of patients who achieved a complete response (CR),
partial response (PR), or stable disease (SD).
o Safety Assessment [1]: Adverse events were monitored and graded according to the NCI Common
Terminology Criteria for Adverse Events (CTCAE) version 3.0.

Mechanism of Action and Signaling Pathway

Vatalanib is an oral small-molecule tyrosine kinase inhibitor that primarily targets key receptors involved in

tumor angiogenesis.

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4461053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4461053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4461053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3111164/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4461053/
https://www.smolecule.com/products/s548163?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

[ VEGF Ligand j [ PDGF Ligand j Vatalanib (PTK787/ZK222584) [
VEGFR Tyrosine Kinase

(esp. VEGFR-2) PDGFR Tyrosine Kinase c-Kit Receptor

SCF Ligand j

Binds

Inhibits at higher conc

Activates Activates Activates

Downstream Signaling
(PI3K/AKT, RAS/RAF/MEK/ERK)

Leads to

Biological Effects:
« Endothelial Cell Proliferation

« Cell Survival
» Angiogenesis
e Tumor Growth

Click to download full resolution via product page

This diagram illustrates that vatalanib exerts its anti-tumor and anti-angiogenic effects by competitively
inhibiting the ATP-binding site of specific receptor tyrosine kinases, thereby blocking downstream signaling
cascades [6] [3] [7].

Interpretation and Context for Researchers

e Therapeutic Niche: The most promising results for vatalanib were observed in imatinib-resistant
GIST and as second-line therapy for advanced pancreatic cancer, where it showed disease-
stabilizing activity [1] [4].

¢ Clinical Development Status: Vatalanib's development in major indications like colorectal cancer
was largely halted after the CONFIRM-1 and CONFIRM-2 trials failed to meet their primary
endpoints, demonstrating a lack of significant survival benefit over standard chemotherapy alone [2]
[3]. This contrasts with the success of other anti-angiogenic agents (e.g., bevacizumab) in the same
setting.

¢ Rationale for Combination Therapy: The Phase Ib study combining vatalanib with everolimus (an
MTOR inhibitor) was based on the premise that vertical inhibition of the VEGF and mTOR pathways
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could yield superior efficacy, showing this combination is feasible with manageable toxicity [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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